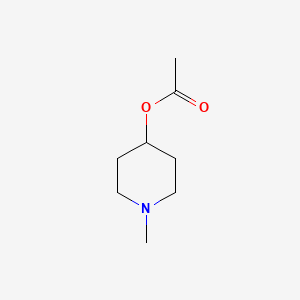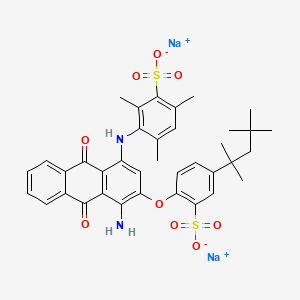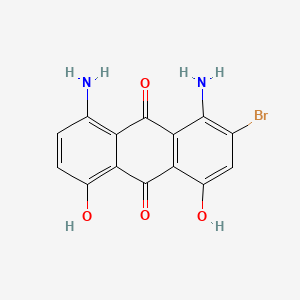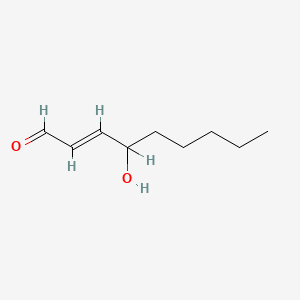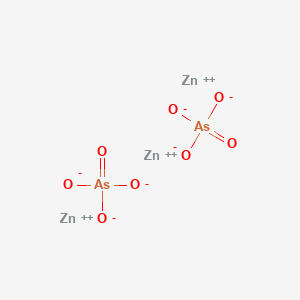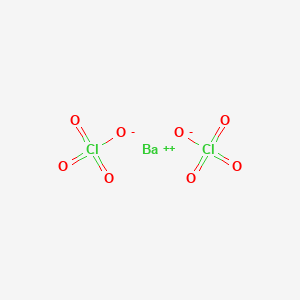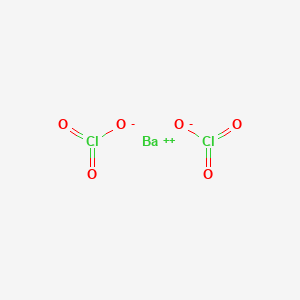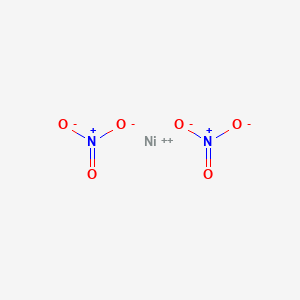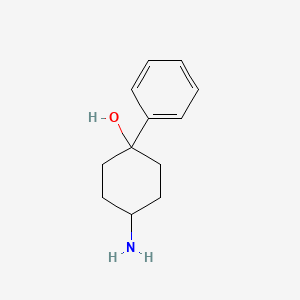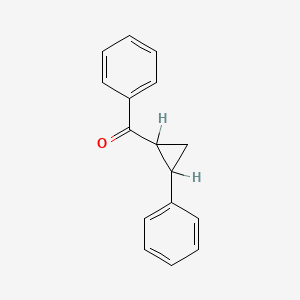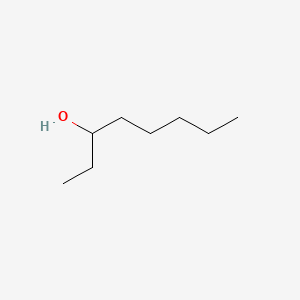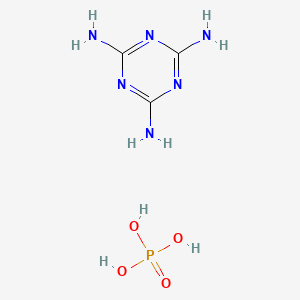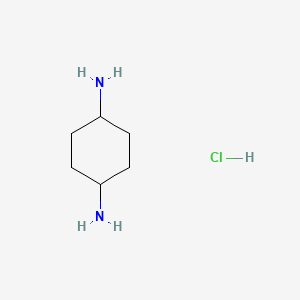
cis-Cyclohexane-1,4-diamine hydrochloride
Übersicht
Beschreibung
“Cis-Cyclohexane-1,4-diamine hydrochloride” is a chemical compound with the molecular formula C6H15ClN2 . It is also known by other synonyms such as “cyclohexane-1,4-diamine;hydrochloride” and "Cyclohexane-1,4-diamine hydrochloride" . The molecular weight of this compound is 150.65 g/mol .
Molecular Structure Analysis
The molecular structure of “cis-Cyclohexane-1,4-diamine hydrochloride” can be represented by the canonical SMILES notation:C1CC (CCC1N)N.Cl . This notation represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-Cyclohexane-1,4-diamine hydrochloride” include a molecular weight of 150.65 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 150.0923762 g/mol and the monoisotopic mass is also 150.0923762 g/mol . The topological polar surface area is 52 Ų .Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation and Chemical Synthesis
Recent advances in the controllable and selective catalytic oxidation of cyclohexene showcase the complexity and potential of using cyclohexane derivatives in chemical synthesis. These processes can lead to a variety of products with diverse industrial applications, underlining the importance of selective catalysis in achieving targeted outcomes (Cao et al., 2018). Furthermore, the oxidation of cyclohexane, a process integral to the production of key intermediates for nylon synthesis, highlights the role of cyclohexane derivatives in material production. Various catalysts and conditions have been explored to optimize this process, indicating ongoing research interest in improving efficiency and selectivity (Abutaleb & Ali, 2021).
Platinum-Based Anticancer Agents
In the realm of pharmacology, platinum-based compounds, such as oxaliplatin, which contains a 1,2-diaminocyclohexane (DACH) carrier ligand, demonstrate significant preclinical and clinical activity against various tumor types. This underscores the potential of cyclohexane derivatives in developing effective anticancer therapies. The unique mechanism of action and safety profile of such compounds highlight the importance of structural components derived from cyclohexane in medicinal chemistry (Misset et al., 2000).
Nanocatalysts and Hydrogenation Processes
The use of soluble transition-metal nanoclusters for hydrogenation, including the hydrogenation of aromatic compounds, represents a significant area of research with implications for cyclohexane derivatives. These catalysts, often involving rhodium or ruthenium, offer insights into selective hydrogenation processes that could be relevant for modifying cyclohexane derivatives, indicating a promising area for future study and potential industrial applications (Widegren & Finke, 2003).
Organic Liquid Phase Hydrogen Carriers
The investigation of organic compounds as hydrogen carriers, with a focus on cycloalkanes such as methylcyclohexane, underscores the relevance of cyclohexane derivatives in energy storage and transfer technologies. This research highlights the potential of cyclohexane derivatives in developing sustainable energy solutions (Bourane et al., 2016).
Eigenschaften
IUPAC Name |
cyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c7-5-1-2-6(8)4-3-5;/h5-6H,1-4,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGAAPPIBHREAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712659 | |
| Record name | Cyclohexane-1,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Cyclohexane-1,4-diamine hydrochloride | |
CAS RN |
28294-93-1, 2121-79-1, 2121-78-0 | |
| Record name | 1,4-Cyclohexanediamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28294-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC19933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1, dihydrochloride, trans- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane-1,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




